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molecular formula C11H16IN3O B8465734 5-iodo-N-(2-morpholinoethyl)pyridin-2-amine

5-iodo-N-(2-morpholinoethyl)pyridin-2-amine

Cat. No. B8465734
M. Wt: 333.17 g/mol
InChI Key: VKMGHHSXBJZLON-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

2-Chloro-5-iodopyridine (2.21 g, 9.25 mmol) was dissolved in 2-morpholinoethanamine (10 mL) and placed in the microwave for 30 min. at about 180° C. The reaction mixture was diluted with 100 mL EtOAc, washed with 50 mL saturated, aqueous NaHCO3, and dried over anhydrous Na2SO4. After purification by chromatography, the title compound was obtained. MS (ES+): 334 (M+H)+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[O:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][NH2:17])[CH2:11][CH2:10]1>CCOC(C)=O>[I:8][C:5]1[CH:6]=[CH:7][C:2]([NH:17][CH2:16][CH2:15][N:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCN(CC1)CCN
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 50 mL saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aqueous NaHCO3, and dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After purification by chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=CC(=NC1)NCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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